

Application Notes and Protocols for In Vivo Administration of S-15535

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Compound of Interest

Compound Name: S-15535

Cat. No.: B1680371

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Abstract

S-15535 is a potent and selective 5-HT_{1A} receptor ligand with a dual agonist/antagonist profile at presynaptic and postsynaptic receptors, respectively. Its anxiolytic properties make it a compound of interest for preclinical research. Proper dissolution and formulation are critical for accurate and reproducible in vivo studies. These application notes provide detailed protocols for the dissolution of **S-15535** for in vivo administration, based on its physicochemical properties and established methodologies for similar compounds.

Physicochemical Properties of S-15535

S-15535, with the chemical name 1-(2,3-dihydro-1,4-benzodioxin-8-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine, is a phenylpiperazine derivative. Understanding its solubility is key to preparing appropriate formulations for animal studies.

Data Presentation: Solubility of **S-15535**

Solvent	Solubility	Source	Notes
Dimethyl Sulfoxide (DMSO)	~6 mg/mL	Sigma-Aldrich[1]	A clear solution can be achieved, warming may be necessary.[1]
Water	Insoluble	Sigma-Aldrich[1]	While one study reported dissolving S-15535 in distilled water for subcutaneous injection, supplier data indicates it is insoluble. It is possible a salt form or a very fine suspension was used in the study. Therefore, aqueous vehicles alone are not recommended without further formulation strategies.

Experimental Protocols

Given the poor aqueous solubility of **S-15535**, a common approach for in vivo administration of such compounds is to first dissolve them in a small amount of an organic solvent, like DMSO, and then dilute the solution with a physiologically compatible vehicle.

Protocol 1: Dissolution of **S-15535** using a DMSO-based Vehicle

This protocol is suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) injections.

Materials:

- **S-15535** powder
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

- Saline (0.9% sodium chloride), sterile
- Polyethylene glycol 400 (PEG400) (optional, as a co-solvent)
- Tween 80 (optional, as a surfactant)
- Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)
- Vortex mixer
- Sonicator (optional)
- Sterile filters (0.22 μ m) and syringes

Procedure:

- Weighing the Compound: Accurately weigh the required amount of **S-15535** powder in a sterile conical tube.
- Initial Dissolution in DMSO:
 - Add a minimal amount of DMSO to the tube to achieve a concentrated stock solution. For example, to prepare a 5 mg/mL stock, add 200 μ L of DMSO for every 1 mg of **S-15535**.
 - Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, gentle warming in a water bath (37-50°C) or brief sonication can be applied. Visually inspect the solution to ensure it is clear and free of particulates.
- Preparation of the Final Dosing Vehicle (choose one option):
 - Option A: DMSO/Saline Mixture:
 - In a separate sterile tube, prepare the final dosing vehicle. A common ratio is 10% DMSO in saline. For example, to prepare 1 mL of vehicle, mix 100 μ L of DMSO with 900 μ L of sterile saline.

- Slowly add the **S-15535** stock solution from step 2 to the vehicle while vortexing to prevent precipitation. The final concentration of DMSO in the injected solution should ideally be below 10% to minimize potential toxicity.
- Option B: DMSO/PEG400/Saline Mixture (for improved solubility and stability):
 - Prepare a vehicle mixture of 10% DMSO, 40% PEG400, and 50% saline. For 1 mL of vehicle, mix 100 μ L DMSO, 400 μ L PEG400, and 500 μ L saline.
 - Add the **S-15535** stock solution to this vehicle as described in Option A.
- Option C: Vehicle with Surfactant (to aid in maintaining a stable solution/suspension):
 - Prepare a vehicle containing 5-10% DMSO, 5-10% Tween 80, and the remainder as saline.
 - Add the **S-15535** stock solution to this vehicle.
- Final Volume Adjustment and Sterilization:
 - Adjust the final volume with the chosen vehicle to achieve the desired final concentration for injection.
 - For sterile administration, the final solution can be filtered through a 0.22 μ m sterile filter. Note that this is only suitable if the compound is fully dissolved and does not adsorb to the filter material.

Stability and Storage:

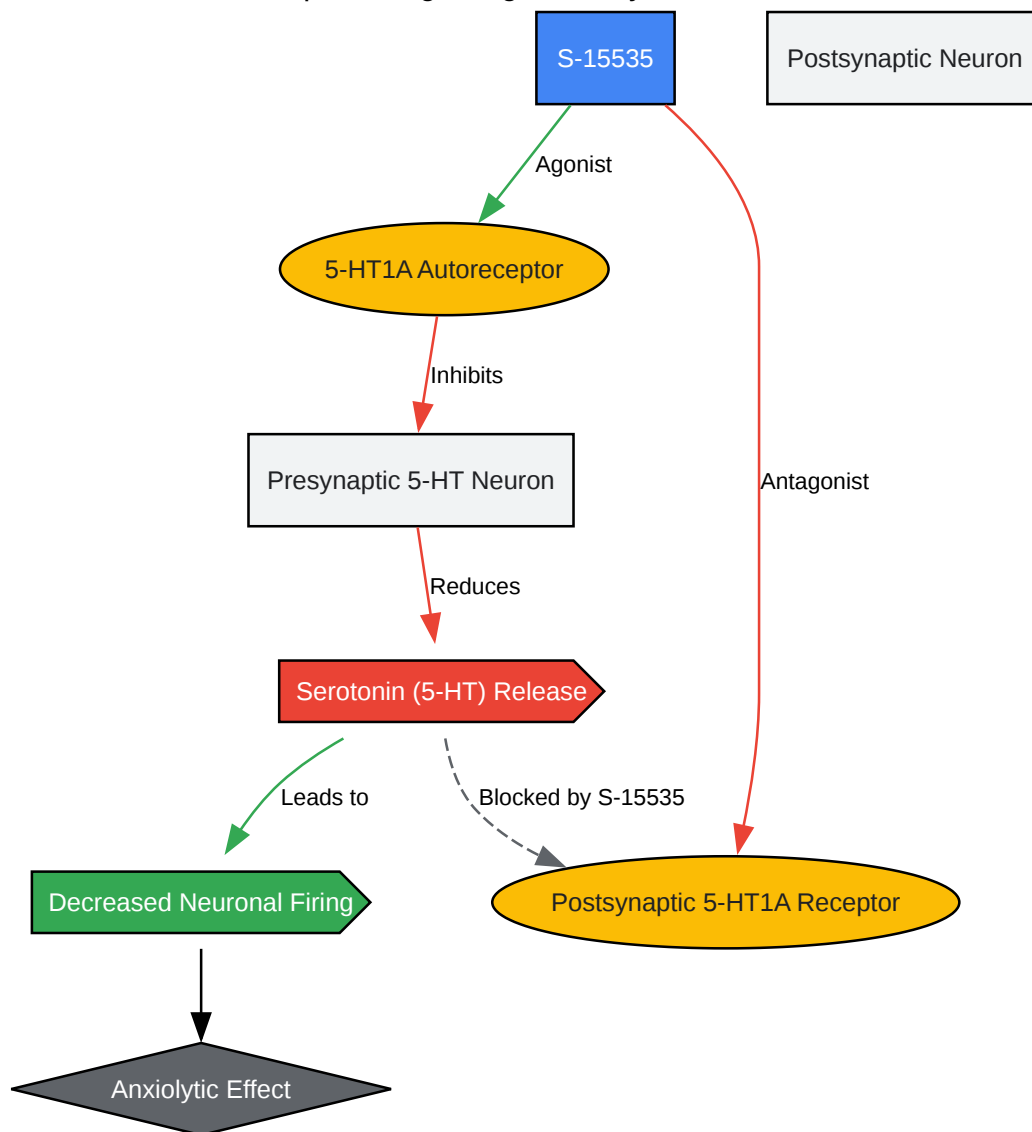
Phenylpiperazine derivatives can be unstable in solution, especially at room temperature. It is recommended to:

- Prepare fresh solutions on the day of the experiment.
- If short-term storage is necessary, store the solution at 2-8°C and protect it from light.
- For longer-term storage of the initial DMSO stock solution, store at -20°C. Before use, allow the solution to thaw completely and vortex to ensure homogeneity.

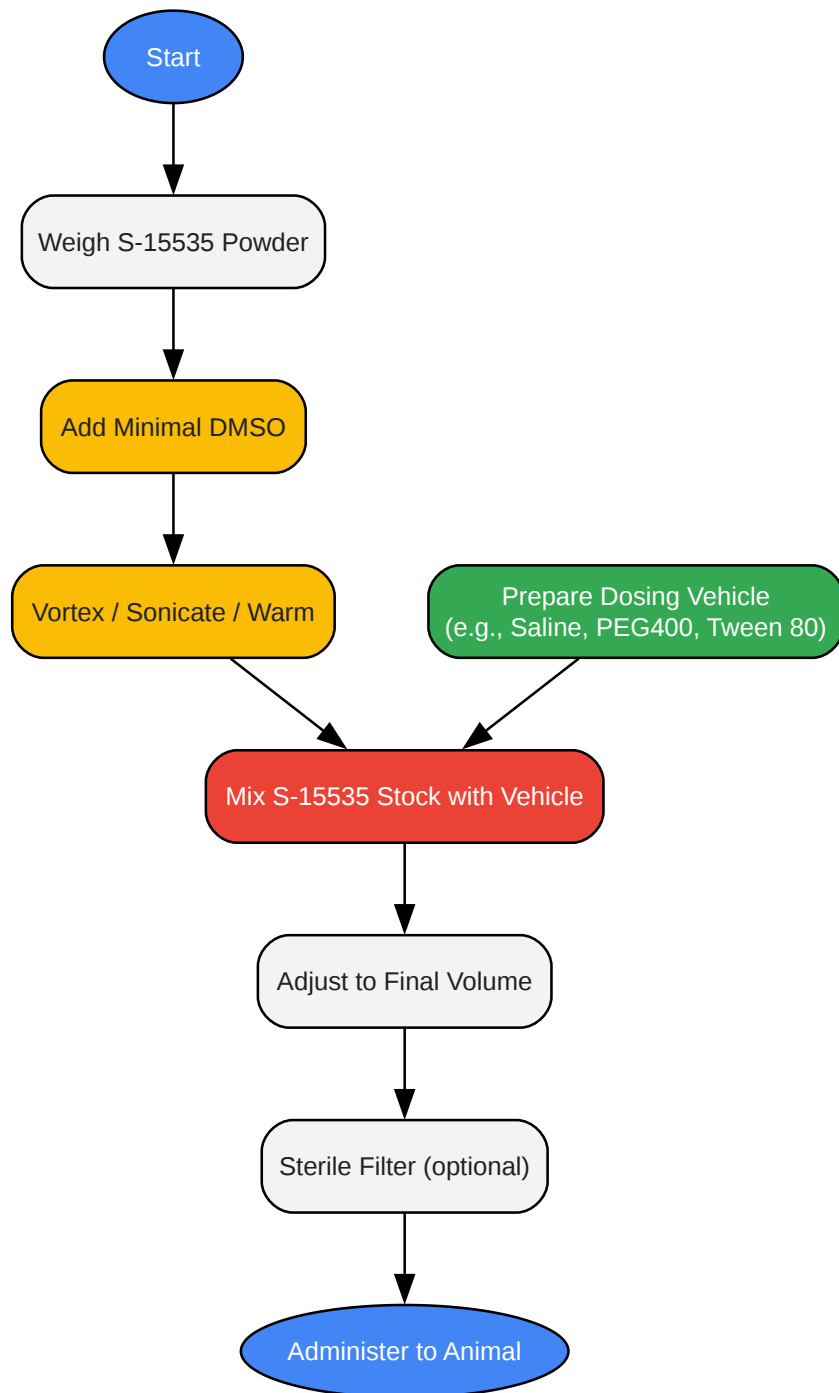
Mandatory Visualizations

Signaling Pathway

Simplified Signaling Pathway of S-15535



Experimental Workflow for S-15535 Dissolution

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References

- 1. S15535 = 98 HPLC, solid 146998-34-7 [sigmaaldrich.com]
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